molecular formula C20H38N4O6Si2 B13849188 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one

4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one

Cat. No.: B13849188
M. Wt: 486.7 g/mol
InChI Key: VAGZMBQFNHKEMT-UJJTZGENSA-N
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Description

4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one is a nucleoside derivative. This compound is characterized by its complex structure, which includes a triazinone ring and a ribofuranosyl moiety protected by a disiloxane group. It is primarily used in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one involves multiple stepsThe disiloxane protection is added in the final steps to ensure the stability of the compound during subsequent reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically results in the corresponding reduced forms .

Scientific Research Applications

4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in various biological processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one stands out due to its unique combination of a triazinone ring and a ribofuranosyl moiety protected by a disiloxane group. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C20H38N4O6Si2

Molecular Weight

486.7 g/mol

IUPAC Name

1-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-amino-1,3,5-triazin-2-one

InChI

InChI=1S/C20H38N4O6Si2/c1-11(2)31(12(3)4)27-9-15-17(29-32(30-31,13(5)6)14(7)8)16(25)18(28-15)24-10-22-19(21)23-20(24)26/h10-18,25H,9H2,1-8H3,(H2,21,23,26)/t15-,16+,17?,18-/m1/s1

InChI Key

VAGZMBQFNHKEMT-UJJTZGENSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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